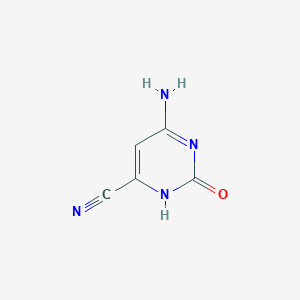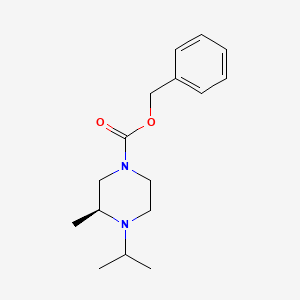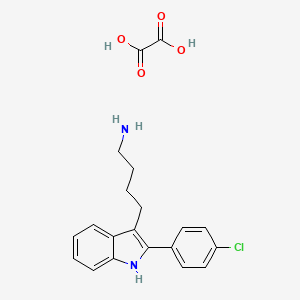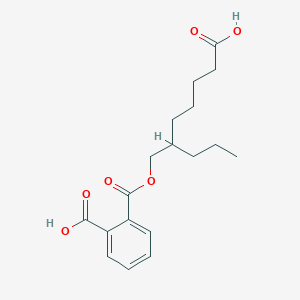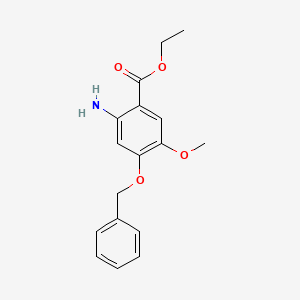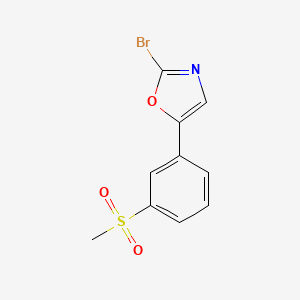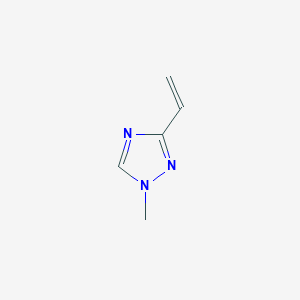
1-Methyl-3-vinyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-vinyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound It belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-vinyl-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanobenzyl alcohol with formaldehyde in the presence of a base can yield the desired triazole compound . Another method involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. Transition metal-free conditions have also been explored for the synthesis of vinyl triazole derivatives, promoting green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-vinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
1-Methyl-3-vinyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-vinyl-1H-1,2,4-triazole involves its interaction with molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects . For instance, it can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-Methyl-3-vinyl-1H-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazole: Another isomer with similar biological activities but different structural properties.
1,2,4-Triazole: The parent compound of this compound, widely used in medicinal chemistry.
Vinyl-1,2,3-triazole: A vinyl-substituted triazole with applications in polymer chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7N3 |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
3-ethenyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-3-5-6-4-8(2)7-5/h3-4H,1H2,2H3 |
InChI Key |
YDAFYUHLHYZTLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


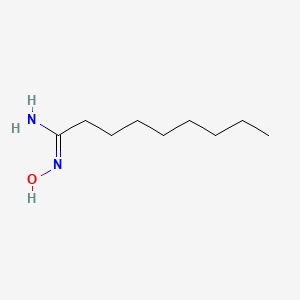

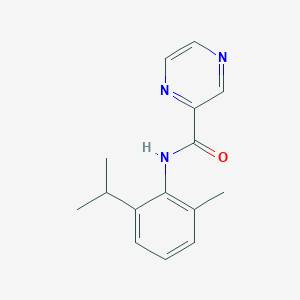
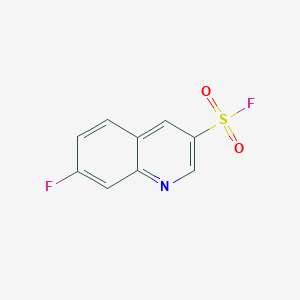
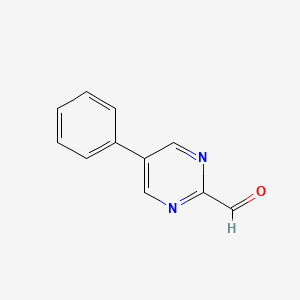

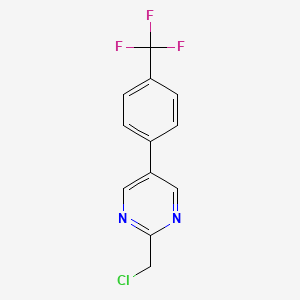
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
